molecular formula C24H25NO5S B11645829 2-(ethylsulfanyl)ethyl 2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-(ethylsulfanyl)ethyl 2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11645829
M. Wt: 439.5 g/mol
InChI Key: COOSPPWANMTNDV-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)ethyl 2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)ethyl 2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The starting materials might include ethylsulfanyl ethyl compounds, chromen derivatives, and hexahydroquinoline precursors. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of such compounds often involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The ethylsulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, quinoline derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound might exhibit similar properties.

Medicine

Medicinal chemistry research might explore this compound for its potential therapeutic applications, such as anti-inflammatory, antiviral, or anticancer activities.

Industry

In the industrial sector, such compounds can be used in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: These compounds share a similar core structure and are known for their diverse biological activities.

    Chromene derivatives: These compounds also exhibit various biological properties and are often studied in medicinal chemistry.

Uniqueness

The uniqueness of 2-(ethylsulfanyl)ethyl 2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate lies in its specific combination of functional groups, which might confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C24H25NO5S

Molecular Weight

439.5 g/mol

IUPAC Name

2-ethylsulfanylethyl 2-methyl-5-oxo-4-(4-oxochromen-3-yl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C24H25NO5S/c1-3-31-12-11-29-24(28)20-14(2)25-17-8-6-9-18(26)22(17)21(20)16-13-30-19-10-5-4-7-15(19)23(16)27/h4-5,7,10,13,21,25H,3,6,8-9,11-12H2,1-2H3

InChI Key

COOSPPWANMTNDV-UHFFFAOYSA-N

Canonical SMILES

CCSCCOC(=O)C1=C(NC2=C(C1C3=COC4=CC=CC=C4C3=O)C(=O)CCC2)C

Origin of Product

United States

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